5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring with amino and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate. This intermediate undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial or anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with biological targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfanylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2S/c1-13-3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |
InChI Key |
PMFDYUCVVXUTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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